

Application Notes & Protocols: Synthesis of Cromolyn Sodium via Hydrolysis of Diethyl Cromoglycate

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Compound of Interest

Compound Name: *Diethyl cromoglycate*

Cat. No.: *B146141*

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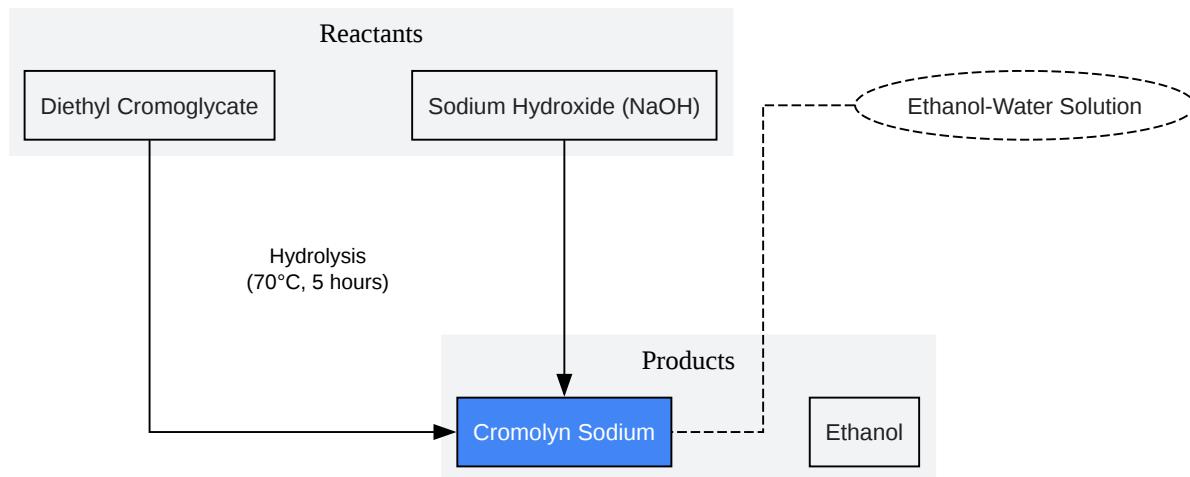
For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Cromolyn Sodium, an anti-allergic drug, through the alkaline hydrolysis of its precursor, **Diethyl Cromoglycate**.^[1] Cromolyn Sodium functions as a mast cell stabilizer, preventing the release of inflammatory mediators like histamine.^{[2][3]} The described method is an efficient process yielding high-purity Cromolyn Sodium.^[1] This note includes the chemical reaction, a detailed experimental protocol for synthesis and purification, analytical methods for characterization, and a summary of reaction parameters.

Reaction Scheme & Logic

The synthesis involves the saponification (base-promoted hydrolysis) of the two ester groups on **Diethyl Cromoglycate** to form the corresponding dicarboxylate sodium salt, Cromolyn Sodium.^{[1][4]} The reaction is typically carried out using an inorganic base like sodium hydroxide in an ethanol-water solvent system.^{[1][5]}



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Caption: Chemical reaction for the hydrolysis of **Diethyl Cromoglycate**.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and analysis of Cromolyn Sodium.

Table 1: Reaction Conditions for Hydrolysis

Parameter	Value / Description	Source
Starting Material	Diethyl Cromoglycate	[1] [5]
Reagent	Sodium Hydroxide (NaOH)	[1] [5]
Molar Ratio (Base:Ester)	2.5:1 to 3.5:1 (3:1 used in protocol)	[1] [5]
Solvent System	70% (w/w) Ethanol-Water Solution	[1] [5]
Reaction Temperature	50 - 80 °C (Optimal: 70 °C)	[1] [5]

| Reaction Time | 3 - 8 hours (Optimal: 5 hours) |[\[1\]](#)[\[5\]](#) |

Table 2: Synthesis Outcome and Analytical Parameters

Parameter	Value / Description	Source
Product	Cromolyn Sodium	[1] [5]
Reported Yield	93.9%	[5]
Purification Method	Precipitation by cooling, filtration, and drying	[1] [5]
Primary Impurity	Diethyl Cromoglycate (Impurity 1)	[6]
HPLC Wavelength	240 nm	[7] [8]
HPLC Mobile Phase	Methanol / 0.1M Phosphate Buffer (pH 4.0) (60:40, v/v)	[9]

| HPLC Column | C8 or C18 Reverse-Phase |[\[6\]](#)[\[9\]](#) |

Experimental Protocols

Protocol for Synthesis of Cromolyn Sodium

This protocol is based on a reported high-yield synthesis method.[\[5\]](#)

- Reactor Setup: Charge a suitable reaction vessel equipped with a thermometer and stirrer with 7000g of a 70% (w/w) ethanol-water solution.
- Reagent Addition: Add 262g (0.5 mol) of **Diethyl Cromoglycate** and 60g (1.5 mol) of sodium hydroxide to the reaction vessel. This corresponds to a 3:1 molar ratio of NaOH to **Diethyl Cromoglycate**.
- Hydrolysis Reaction: Heat the mixture to 70°C while stirring. Maintain this temperature for 5 hours to ensure the hydrolysis reaction goes to completion.
- Precipitation: After the reaction period, cool the mixture to between 5-10°C. The product, Cromolyn Sodium, will precipitate out of the solution.
- Isolation: Collect the precipitated solid by filtration.
- Drying: Dry the filtered product to obtain the final Cromolyn Sodium powder. A reported yield for this procedure is approximately 240.5g (93.9%).[\[5\]](#)

Protocol for Purity Analysis by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the synthesized Cromolyn Sodium and quantifying any unreacted **Diethyl Cromoglycate**.[\[6\]\[9\]](#)

- Sample Preparation:
 - Accurately weigh and dissolve the synthesized Cromolyn Sodium in high-purity water to create a stock solution with a concentration of 1.0 mg/mL. This solution is used for related substance analysis.
 - Dilute the stock solution with water to a concentration of 0.2 mg/mL for the assay of the main compound.[\[6\]](#)
- Chromatographic Conditions:
 - Column: Waters Symmetry® C18 (250 mm × 4.6 mm, 5-μm particle size) or equivalent.[\[9\]](#)

- Mobile Phase: A mixture of methanol and 0.1 M phosphate buffer (60:40, v/v), with the pH adjusted to 4.0.[9]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at 240 nm.[7]
- Temperature: Ambient.

- Analysis:
 - Inject the prepared samples into the HPLC system.
 - Identify the peaks based on the retention times of Cromolyn Sodium and **Diethyl Cromoglycate** standards.
 - Calculate the purity and the percentage of impurities by comparing the peak areas.

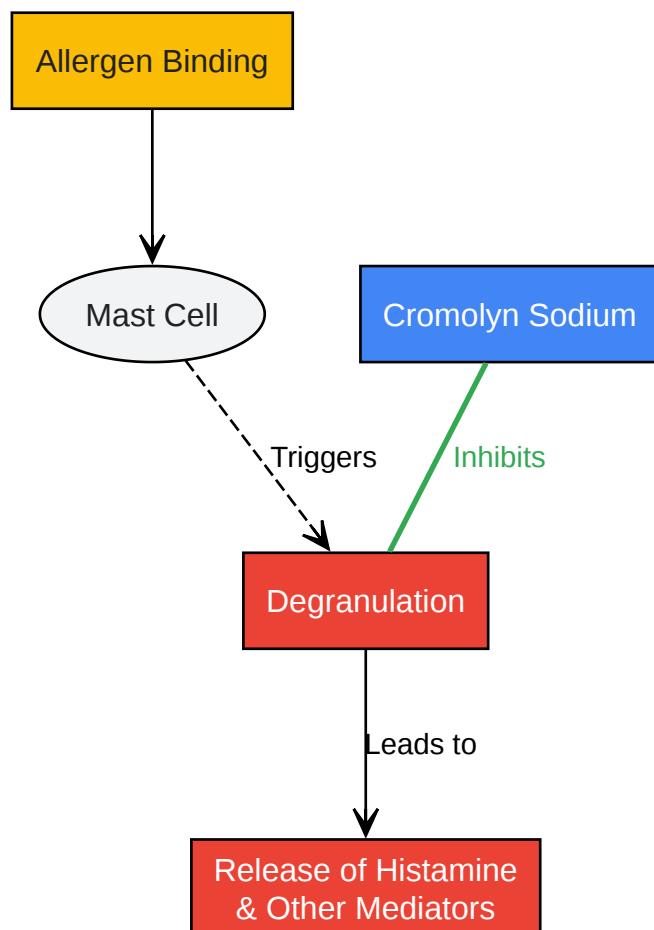
Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow and the biological mechanism of action of the synthesized product.



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Caption: Experimental workflow for the synthesis and analysis of Cromolyn Sodium.



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Caption: Mechanism of action of Cromolyn Sodium as a mast cell stabilizer.

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